molecular formula C22H16N2O5S2 B2624528 3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 503431-85-4

3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2624528
CAS No.: 503431-85-4
M. Wt: 452.5
InChI Key: YTRWCEZBQQVUCR-UHFFFAOYSA-N
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Description

Key structural features include:

  • Thieno[2,3-d]pyrimidin-4(3H)-one core: A fused heterocyclic system combining thiophene and pyrimidine rings, providing a rigid planar structure conducive to intermolecular interactions.
  • 5-(Furan-2-yl) substituent: A furan ring that may contribute to π-π stacking interactions or hydrogen bonding.

Predicted physical properties (based on analogous compounds) include a molecular weight of ~488.53 g/mol, density of 1.51 g/cm³, and boiling point of ~690.5°C .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S2/c1-2-7-24-21(26)19-14(16-4-3-8-27-16)10-30-20(19)23-22(24)31-11-15(25)13-5-6-17-18(9-13)29-12-28-17/h2-6,8-10H,1,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRWCEZBQQVUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H18N2O4S2 and a molecular weight of 462.54 g/mol. Its structure features multiple functional groups, including a thieno[2,3-d]pyrimidine core, which is known for various biological activities.

Antimicrobial Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. A study evaluated the antimicrobial effects of various thieno[2,3-d]pyrimidine derivatives against Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for active compounds ranged from 50 to 200 µg/mL, suggesting moderate antibacterial efficacy .

CompoundMIC (µg/mL)Target Organism
Compound A50Bacillus subtilis
Compound B100Escherichia coli
Compound C200Bacillus subtilis

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential in cancer therapy. In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed that certain derivatives inhibited cell proliferation with IC50 values ranging from 5 to 15 µM . The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth.

Antioxidant Activity

Antioxidant properties were assessed using DPPH radical scavenging assays. Compounds similar to 3-allyl derivatives demonstrated significant scavenging activity, indicating potential use in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Screening : A recent study screened a library of thieno[2,3-d]pyrimidine derivatives for antimicrobial activity. The results indicated that compounds with electron-withdrawing groups had enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
  • Anticancer Efficacy : In a study involving various thieno[2,3-d]pyrimidines, one derivative exhibited an IC50 of 6.46 µM against the Aβ-ABAD interaction linked to Alzheimer’s disease. This highlights the compound's potential beyond traditional cancer therapies .

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antifungal Activity : In a study involving derivatives of similar structures, compounds demonstrated moderate antifungal properties against pathogens such as Fusarium oxysporum, with an IC50 value of 53.5 µM for one derivative .
  • Antibacterial Properties : Other studies have highlighted the antibacterial potential of thieno[2,3-d]pyrimidine derivatives. Compounds synthesized from similar precursors exhibited significant activity against various bacterial strains .
  • Cytotoxicity : Certain derivatives have shown cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

Applications in Medicinal Chemistry

The unique structural features of 3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one make it a candidate for drug development:

  • Cancer Treatment : Due to its cytotoxic properties against cancer cells, this compound could serve as a lead structure for developing new anticancer agents.
  • Antimicrobial Agents : Its antifungal and antibacterial activities suggest that it may be useful in formulating new antimicrobial drugs.

Agrochemical Applications

Given its biological activity profile, there is potential for this compound to be explored as an agrochemical:

  • Fungicides : The antifungal properties could be harnessed to develop new fungicides that are effective against crop pathogens.
  • Bactericides : Similarly, its antibacterial effects may lead to the development of bactericides for agricultural use.

Case Studies

  • Study on Antifungal Activity : A recent investigation into related thieno[2,3-d]pyrimidine compounds demonstrated their efficacy against Fusarium species, highlighting their potential as agricultural fungicides .
  • Cytotoxicity Investigation : Research conducted on structurally similar compounds revealed significant cytotoxicity in human cancer cell lines, suggesting that modifications to the thieno[2,3-d]pyrimidine scaffold could enhance anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents at the 2-, 3-, and 5-positions. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name 3-Position 2-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
3-Allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (Target) Allyl (C₃H₅) (2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio Furan-2-yl C₂₅H₁₈N₂O₅S₂ 488.53* 1.51* 690.5*
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one Phenyl (C₆H₅) (2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio Furan-2-yl C₂₅H₁₆N₂O₅S₂ 488.53 1.51 690.5
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Allyl (C₃H₅) Benzylsulfanyl (C₆H₅CH₂S) 4-Fluorophenyl C₂₂H₁₈FN₂OS₂ 425.52 - -

*Predicted values based on computational models.

Key Observations:

2-Position :

  • The (2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio group in the target compound and analogue provides electron-deficient regions, enhancing reactivity toward nucleophiles. In contrast, the benzylsulfanyl group in lacks this electron-withdrawing effect .

5-Position :

  • Furan-2-yl (target) vs. 4-fluorophenyl (): The furan ring offers hydrogen-bonding capability via its oxygen atom, whereas the fluorophenyl group contributes to lipophilicity and π-stacking .

Computational Insights

Density-functional theory (DFT) calculations, as described in , could predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with observed reactivity .

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound, and how can reaction conditions be optimized?

The compound is synthesized via multistep reactions involving thioalkylation and heterocyclic condensation. A key intermediate, 3-amino-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one, is functionalized with a benzo[d][1,3]dioxol-5-yl ketone moiety and furan-2-yl substituents. Optimization involves:

  • Alkylation : Use potassium carbonate in DMF to promote nucleophilic substitution at the thiol group .
  • Purification : Crystallization from ethanol or acetonitrile improves yield (e.g., 83–96% yields reported for analogous thieno[2,3-d]pyrimidinones) .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • 1H NMR : Assigns proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, furan protons at δ 6.5–7.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇N₃O₄S₂: 456.0784) .
  • X-ray crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .
  • Melting point analysis : Ensures purity (e.g., analogs report sharp melting points like 216–218°C) .

Advanced Questions

Q. How can crystallographic data (e.g., from SHELX or Mercury) be integrated with spectroscopic results to resolve structural ambiguities?

  • Validation : Use SHELXL to refine X-ray data, confirming bond lengths and angles (e.g., C–S bond lengths ~1.78 Å in thieno-pyrimidine cores) .
  • Cross-referencing : Compare experimental NMR chemical shifts with Mercury-generated computational models to detect discrepancies (e.g., furan ring orientation) .
  • Case study : For a related compound, crystallography revealed a non-planar thieno-pyrimidine ring, explaining deviations in NMR coupling constants .

Q. What strategies are effective in designing derivatives to explore structure-activity relationships (SAR)?

  • Substitution patterns : Replace the allyl group with benzyl or chloroacetamide moieties to modulate lipophilicity (see alkylation methods in ).
  • Bioisosteres : Substitute the benzo[d][1,3]dioxol-5-yl group with 4-chlorophenyl or pyridyl analogs to assess electronic effects .
  • Activity testing : Use randomized block designs for biological assays, with replicates to account for variability (e.g., 4 replicates per derivative) .

Q. How should researchers address low yields in the final alkylation step of the synthesis?

  • Solvent optimization : Switch from DMF to THF or acetonitrile to reduce side reactions .
  • Temperature control : Conduct reactions at 0–5°C to minimize thermal decomposition of the allyl group.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. What experimental design principles apply to high-throughput screening of this compound’s bioactivity?

  • Split-plot design : Assign compound variants to subplots and biological replicates to sub-subplots for efficient statistical analysis .
  • Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative (DMSO vehicle) controls.
  • Data normalization : Express activity as % inhibition relative to controls, using ANOVA for significance testing .

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